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Compound of Interest

4-(Piperazin-1-ylmethyl)benzoic
Compound Name: d
aci

Cat. No.: B2706500

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-1-
ylmethyl)benzoic Acid Derivatives

Introduction

In the landscape of pharmaceutical sciences, a profound understanding of a molecule's
physicochemical properties is the bedrock upon which successful drug development is built.
These intrinsic characteristics govern a compound's behavior from synthesis and formulation to
its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a
comprehensive technical overview of the core physical properties of 4-(piperazin-1-
ylmethyl)benzoic acid, with a primary focus on its N-methylated derivative, 4-[(4-Methyl-1-
piperazinyl)methyllbenzoic acid (CAS No. 106261-48-7). This specific molecule is of high
interest to the scientific community due to its critical role as a key intermediate in the synthesis
of Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid
leukemia (CML) and other cancers.[1]

This document is structured to provide not just raw data, but a field-proven perspective on why
these properties are critical and how they are reliably determined. We will delve into the

causality behind experimental choices, present self-validating protocols, and ground all claims
in authoritative sources, reflecting the rigorous standards of modern pharmaceutical research.

Chemical Identity and Structure
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Clarity in chemical nomenclature is paramount. The term "4-(Piperazin-1-ylmethyl)benzoic
acid" can be ambiguous. The parent, non-methylated compound (CAS 220213-15-0) is a
foundational structure. However, the more extensively documented and industrially relevant
compound is the N-methylated analog, which is the focus of this guide. Furthermore, this
molecule is often utilized in its salt form, such as the dihydrochloride salt, to enhance its
solubility and handling properties.

4-[(4-Methyl-1-

4-[(4-Methyl-1- 4-(Piperazin-1- _ )
. _ _ _ piperazinyl)methyl]b
Identifier piperazinyl)methyllo  ylmethyl)benzoic . i
] i ] enzoic Acid
enzoic Acid Acid ) ]
Dihydrochloride

Structure
CAS Number 106261-48-7[2] 220213-15-0[3] 106261-49-8[4]
Molecular Formula C13H18N202[5] C12H16N202[3] C13H18N202-2HCI[6]
Molecular Weight 234.29 g/mol [1][2] 220.27 g/mol [3] 307.22 g/mol [4][6]

4-[(4-methylpiperazin-  4-(piperazin-1- 4-[(4-methylpiperazin-
IUPAC Name 1-yl)methyl]benzoic ylmethyl)benzoic 1-yl)methyl]benzoic

acid[2] acid[3] acid;dihydrochloride[4]

Core Physicochemical Properties

The utility of a pharmaceutical intermediate is defined by its physical and chemical properties.
These data points are crucial for process chemists developing scalable synthetic routes and for
formulation scientists designing stable and bioavailable drug products.
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Property

Value

Significance in Drug
Development

Appearance

White to off-white crystalline
powder.[1][5][7]

Indicates high purity and solid-
state stability. Crystalline form
is critical for consistent

processing and performance.

Melting Point

310-312 °C[5]

A high melting point suggests
strong intermolecular forces
and a stable crystal lattice,
which is favorable for solid
dosage form stability but can

correlate with low solubility.

Boiling Point

377.2 £ 32.0 °C (Predicted)[5]
[8]

Useful for purification and
assessing thermal stability
under various processing
conditions.

Density

1.174 + 0.06 g/cm? (Predicted)
[5]

Important for powder flow,
compaction, and formulation

design.

Water Solubility

Slightly soluble in water.[5][7]

Low intrinsic aqueous solubility
is a common challenge. This
property is highly pH-
dependent due to the
presence of both acidic and

basic functional groups.

pKa (Predicted)

4.31 £ 0.10 (Carboxylic Acid)
[5]

Governs the ionization state of
the carboxyl group. At
physiological pH, it will be
deprotonated (carboxylate),

enhancing solubility.

Crystalline Form and Melting Point
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The compound exists as a white crystalline powder.[1][7] Its high melting point of 310-312 °C is
a direct indicator of a highly ordered and stable crystal lattice.[5] This thermal stability is
advantageous for storage and handling. From a pharmaceutical perspective, a high melting
point often correlates with low aqueous solubility, as significant energy is required to break the
crystal lattice forces before solvation can occur. The melting point is not just a physical constant
but a critical purity criterion; a sharp melting range is indicative of high purity, whereas
impurities will typically depress and broaden the melting range.[9]

Solubility Profile

The molecule is described as "slightly soluble in water".[5][7] This limited solubility is a direct
consequence of its largely hydrophobic bicyclic structure and the strong intermolecular forces
in its solid state, as suggested by its high melting point. However, the structure contains both a
carboxylic acid group and two basic piperazine nitrogens, making it an amphoteric substance.

This dual functionality means its aqueous solubility is highly dependent on pH.

 In acidic conditions (pH < pKa of the carboxyl group): The carboxylic acid will be protonated
and neutral (-COOH), while the piperazine nitrogens will be protonated and charged (-NH*-),
likely forming a soluble cationic species.

« In basic conditions (pH > pKa of the piperazine nitrogens): The piperazine nitrogens will be
neutral, while the carboxylic acid will be deprotonated and charged (-COO~), forming a
soluble anionic species.

» At the isoelectric point: The molecule will exist predominantly as a zwitterion, which often
exhibits minimum solubility.

This pH-dependent solubility is a critical parameter for drug development, as it influences
dissolution rates in the gastrointestinal tract and dictates strategies for formulation, such as salt
formation. The dihydrochloride salt, for instance, is prepared specifically to leverage the
basicity of the piperazine ring to create a more water-soluble form.[4][6]

Acidity and Basicity (pKa)

The predicted pKa of the carboxylic acid group is approximately 4.31.[5] This is a typical value
for a benzoic acid derivative and indicates that it will be fully ionized to its carboxylate form at

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.innospk.com/en/?news/grok-exploring-4-4-methyl-1-piperazinylmethylbenzoic-acid-properties-and-applications
https://www.hsppharma.com/apis-and-intermediates/4-4-methylpiperazin-1-ylmethyl-benzoic-acid.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61449907.htm
https://www.sserc.org.uk/resources/chemistry-resources/chemistry-skills/melting-point-determination/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61449907.htm
https://www.hsppharma.com/apis-and-intermediates/4-4-methylpiperazin-1-ylmethyl-benzoic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compound/10335346
https://5.imimg.com/data5/ER/AM/FO/SELLER-26963110/4-4-methylpiperidine-1-yl-methyl-benzoic-acid-dihydrochloride.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61449907.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2706500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

physiological pH (=7.4). The piperazine moiety contains two basic nitrogen atoms. Based on
literature values for similar N-substituted piperazines, the pKa for the tertiary amine (N-methyl)
is expected to be around 8.5-9.5, while the other tertiary amine's pKa would be lower.[10]
These pKa values are fundamental to predicting the compound's behavior in solution, its
absorption characteristics, and potential salt formation strategies.

Experimental Determination of Key Properties

To ensure scientific integrity, all physical property data must be determined using validated,
reproducible methods. The following sections detail the standard operating procedures for
measuring the most critical parameters.

Protocol: Melting Point Determination (Capillary Method)

The capillary method is the pharmacopeial standard for melting point determination, valued for
its accuracy and small sample requirement.[11]

Rationale: This method relies on controlled heating of a finely powdered sample to ensure
uniform heat distribution.[11] A slow heating ramp near the melting point (e.g., 1-2 °C/min) is
crucial for allowing the system to remain in thermal equilibrium, thereby providing an accurate
melting range.

Step-by-Step Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it
gently with a mortar and pestle. This maximizes heat transfer and reproducibility.[11]

o Capillary Loading: Tap the open end of a capillary tube into the powder. Pack the sample into
a compact column of 2-3 mm at the sealed bottom of the tube by tapping or dropping it
through a long glass tube.

o Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting
point apparatus.

e Rapid Initial Scan (Optional): For an unknown compound, perform a rapid heating scan to
determine an approximate melting temperature. Allow the apparatus to cool sufficiently
before proceeding.[9]
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o Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C
below the approximate melting point.

e Fine Heating: Decrease the heating rate to 1-2 °C per minute.

o Observation and Recording: Record two temperatures: T1, the temperature at which the first
drop of liquid appears, and T2, the temperature at which the last solid particle melts. The
melting range is T1-T2.

e Replicates: Conduct at least two more determinations to ensure consistency.

Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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